4-Methoxy-1,7-naphthyridine

Nucleophilic Aromatic Substitution Synthetic Intermediate Regioselectivity

4-Methoxy-1,7-naphthyridine (CAS 35170-91-3) is a 4-substituted methoxy derivative of the 1,7-naphthyridine bicyclic heteroaromatic scaffold. The 1,7-naphthyridine core is a recognized privileged structure in medicinal chemistry, primarily due to its demonstrated utility in kinase inhibition (e.g., PIP4K2A, p38α MAPK, Tpl2) and antiviral programs (HIV-1 RT).

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B13134554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1,7-naphthyridine
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=C2C=CN=CC2=NC=C1
InChIInChI=1S/C9H8N2O/c1-12-9-3-5-11-8-6-10-4-2-7(8)9/h2-6H,1H3
InChIKeyWOLCJCFRGXSBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1,7-naphthyridine: Structural Identity, Core Scaffold, and Procurement-Significant Properties


4-Methoxy-1,7-naphthyridine (CAS 35170-91-3) is a 4-substituted methoxy derivative of the 1,7-naphthyridine bicyclic heteroaromatic scaffold . The 1,7-naphthyridine core is a recognized privileged structure in medicinal chemistry, primarily due to its demonstrated utility in kinase inhibition (e.g., PIP4K2A, p38α MAPK, Tpl2) and antiviral programs (HIV-1 RT) [1]. The specific placement of the electron-donating methoxy group at the C4 position modulates the electronic character of the ring system and provides a defined synthetic handle, distinguishing it from unsubstituted or halogenated precursors. This compound is most commonly encountered as a late-stage intermediate or a fragment for further elaboration rather than as an end-product pharmaceutical agent .

Scaffold 1,7-naphthyridine core for kinase inhibition and antiviral research
Substituent C4-methoxy group modulates electronic character and provides synthetic handle
Procurement Role Late-stage intermediate or fragment for medicinal chemistry elaboration

Why 4-Methoxy-1,7-naphthyridine Cannot Be Substituted with Generic Naphthyridine Analogs in Research and Development Programs


The implicit assumption that all methoxy-substituted naphthyridines or simple 1,7-naphthyridine precursors are functionally interchangeable is invalid under rigorous scientific conditions. The chemical reactivity, electronic profile, and downstream biological activity of the 1,7-naphthyridine system are exquisitely sensitive to the position of the substituent . The 4-methoxy derivative possesses a unique activation pattern for nucleophilic aromatic substitution (SNAr) and directed metalation that is absent in its 2-methoxy or 3-methoxy regioisomers . Furthermore, class-wide structure-activity relationship (SAR) analyses of naphthyridine kinase inhibitors demonstrate that shifts in the methoxy position from C4 to C2 or C6 can result in a complete loss of target potency or isoform selectivity [1]. Therefore, procurement decisions cannot be based solely on the '1,7-naphthyridine' scaffold; the specific C4-methoxy substitution is a critical determinant of both synthetic utility and pharmacophoric fit.

Regioisomer Mismatch
2- or 3-methoxy isomers exhibit distinct SNAr reactivity and electronic profiles; may not serve as C4-position surrogates.
Scaffold-Only Procurement
Selecting unsubstituted 1,7-naphthyridine ignores critical C4 substituent effects on downstream functionalization and pharmacophoric fit.
Physicochemical Shift
4-Cl or parent analog substitution alters lipophilicity and H-bond acceptor balance, shifting fragment-library property profiles.

Quantitative Differentiation of 4-Methoxy-1,7-naphthyridine Against Closest Structural and Functional Analogs


Synthetic Accessibility Advantage: Quantitative Comparison of SNAr Reactivity at the C4 Position Over C2 and C3 Methoxy Isomers

In the 1,7-naphthyridine ring system, the C4 position adjacent to the N1 nitrogen is activated for nucleophilic aromatic substitution (SNAr) when substituted with a leaving group such as chloro. The 4-methoxy derivative is synthesized from 4-chloro-1,7-naphthyridine (MW 164.59) via nucleophilic displacement with methoxide . This contrasts sharply with the 2-methoxy isomer (CAS 35170-90-2), which derives from a distinct precursor and exhibits a different reactivity profile due to the electronic influence of the N1 nitrogen in a different ring position . The molecular weight difference between 4-chloro-1,7-naphthyridine (164.59 g/mol) and 4-methoxy-1,7-naphthyridine (160.17 g/mol) provides a simple quality control metric (mass change Δ = 4.42 g/mol) for monitoring reaction completion . For procurement purposes, the 4-methoxy compound serves as a direct, stable surrogate for SAR exploration at the C4 position, whereas the 2-methoxy isomer cannot serve this role.

Reaction Monitoring QC
Class-level inference
ΔMW = 4.42 g/mol
Supports LCMS-based reaction completion check
Specific to 4-chloro → 4-methoxy displacement; not applicable to other regioisomers
Nucleophilic Aromatic Substitution Synthetic Intermediate Regioselectivity

Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Acceptor Profile vs. Unsubstituted 1,7-Naphthyridine

The introduction of a methoxy group at the C4 position of 1,7-naphthyridine is predicted to increase lipophilicity relative to the parent scaffold. The parent 1,7-naphthyridine (CAS 253-69-0, MW 130.15) has a calculated ACD/LogP of approximately 0.59 and an XLogP3-AA value of 1.1 [1]. Based on the established Hansch π-value for aromatic methoxy substitution (+0.12), the predicted LogP of 4-methoxy-1,7-naphthyridine (MW 160.17) is approximately 1.2-1.3 [2]. This represents a quantifiable shift in lipophilicity that differentiates it from the more hydrophilic parent 1,7-naphthyridine, 4-hydroxy-1,7-naphthyridine (predicted LogP ~0.2), and the 4-chloro analog (predicted LogP ~1.5) [1][2]. The increased LogP of the 4-methoxy derivative falls within a more favorable range for passive membrane permeability while retaining the hydrogen bond acceptor capacity of the methoxy oxygen, a balance not achieved by the 4-chloro analog which lacks this HBA functionality.

Lipophilicity & HBA Profile
Class-level inference
Predicted LogP ~1.2–1.3; HBA = 3
Balanced permeability and hydrogen-bond capacity vs. parent (LogP ~0.6)
Calculated using Hansch π and ACD/LogP; experimental confirmation advised
Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: Distinct Precursor and Downstream Functionalization Pathways vs. 2-Methoxy-1,7-naphthyridine

4-Methoxy-1,7-naphthyridine and 2-Methoxy-1,7-naphthyridine (CAS 35170-90-2) share the same molecular formula (C9H8N2O) and molecular weight (160.17 g/mol) but differ in the position of the methoxy group on the naphthyridine ring system . This positional isomerism has profound consequences for their chemical behavior. In the 1,7-naphthyridine system, electron density calculations indicate that the C2 position (adjacent to N1) has lower electron density than C4, making the 2-methoxy isomer more susceptible to nucleophilic attack at the ipso position, whereas the 4-methoxy isomer is more amenable to electrophilic substitution at the C3 position [1]. Furthermore, published X-ray crystallographic data of 1,7-naphthyridine-based kinase inhibitors (e.g., p38α MAPK co-crystal structures) reveal that the C4 position projects toward a solvent-exposed region of the ATP-binding pocket, while the C2 position is typically buried in the hinge-binding region [2]. This structural evidence demonstrates that 4-methoxy and 2-methoxy isomers are not interchangeable and will generate distinct SAR trajectories in any medicinal chemistry program.

Binding Vector Orientation
Cross-study comparable
C4 methoxy projects to solvent
vs.
C2 methoxy likely clashes with hinge
Positional isomerism reported to drive distinct SAR trajectories
Based on p38α co-crystal structures (PDB: 3MW1) and substituent vector analysis
Regioselective Synthesis Medicinal Chemistry Chemical Biology

High-Value Application Scenarios for 4-Methoxy-1,7-naphthyridine in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Kinase ATP-Binding Sites

With a molecular weight of 160.17 g/mol, a moderate predicted LogP (~1.2), and an established naphthyridine scaffold with documented hinge-binding capacity via the N1 nitrogen, 4-Methoxy-1,7-naphthyridine meets the physicochemical criteria for a high-quality fragment in FBDD libraries . Its predicted LogP positions it between the overly hydrophilic parent 1,7-naphthyridine (LogP ~0.6) and the more lipophilic but less soluble 4-chloro analog (LogP ~1.5), offering a balanced solubility-permeability profile suitable for both biochemical and cell-based fragment screens [1]. The C4-methoxy group provides a solvent-exposed vector for fragment growth, as evidenced by co-crystal structures of related 1,7-naphthyridine N-oxides with p38α MAP kinase, where the C4 position faces the solvent channel, minimizing the risk of steric clash with the hinge region [2].

Synthetic Intermediate for 4-Substituted 1,7-Naphthyridine Kinase Inhibitor Libraries

As the direct product of nucleophilic displacement from 4-chloro-1,7-naphthyridine (MW 164.59 g/mol, ΔMW = 4.42 g/mol), the 4-methoxy compound serves as a protected or masked form of the 4-hydroxy derivative (a known pharmacophoric group in naphthyridine kinase inhibitors) . The methoxy group can be selectively demethylated using BBr₃ or TMSI to reveal the 4-hydroxyl group, which can then be further functionalized to introduce diverse ether, ester, or carbamate substituents for SAR exploration . This versatile synthetic chokepoint supports the rapid parallel synthesis of structurally diverse 4-O-substituted naphthyridine libraries, a strategy validated by the discovery of potent PIP4K2A inhibitors (BAY-091, BAY-297) based on the 1,7-naphthyridine core [1].

Regioisomeric Probe for Selectivity Profiling in 1,7-Naphthyridine-Based Chemical Biology Tool Compounds

The availability of both 4-methoxy-1,7-naphthyridine (CAS 35170-91-3) and 2-methoxy-1,7-naphthyridine (CAS 35170-90-2) as well-characterized positional isomers enables the construction of matched molecular pairs (MMPs) for rigorous SAR analysis . In kinase programs where the 1,7-naphthyridine scaffold serves as a hinge binder, the 2-methoxy isomer is predicted to clash with the hinge backbone (C2 position is buried), whereas the 4-methoxy isomer projects the methoxy group into solvent space, as verified by the p38α co-crystal structure (PDB: 3MW1) [1]. This regioisomeric pair therefore constitutes an essential control set for confirming the binding mode and for identifying selectivity determinants between related kinase targets. Procurement of both isomers in high purity (>97%) from a single validated source is critical for generating internally consistent SAR datasets.

Physicochemical Property Benchmark for In-Class Comparator Studies

4-Methoxy-1,7-naphthyridine occupies a quantifiably distinct position in the property space of 1,7-naphthyridine derivatives. Its calculated LogP (~1.2–1.3) and hydrogen bond acceptor count (HBA = 3) differentiate it from the parent 1,7-naphthyridine (LogP ~0.6, HBA = 2), 4-chloro-1,7-naphthyridine (LogP ~1.5, HBA = 2), and 4-hydroxy-1,7-naphthyridine (LogP ~0.2, HBA = 3) [1]. This unique combination—moderate lipophilicity with enhanced hydrogen bonding capacity—makes it a valuable benchmark compound for computational chemistry groups validating predicted physicochemical property algorithms (ACD/LogP, XLogP3, TPSA) on heteroaromatic scaffolds. Its well-defined ¹H NMR spectrum, predictable from the parent naphthyridine system, provides an additional orthogonal identity confirmation for analytical chemistry quality control .

Application
Selection Property
Validation Focus
Fragment-based library construction
Balanced LogP and HBA profile
Solubility-permeability trade-off; hinge-binding confirmation
4-Substituted naphthyridine library synthesis
Demethylation to 4-OH for further diversification
Parallel synthesis yield and SAR exploration
Kinase inhibitor selectivity profiling
Regioisomeric matched pair control
Binding mode verification (e.g., p38α co-crystal)
Computational property benchmarking
Lipophilicity and HBA benchmark compound
Algorithm validation (ACD/LogP, XLogP3) and NMR QC
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